[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Description
This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. Key structural features include:
- 6-(3,4-dimethoxyphenyl) substituent: Provides electron-donating methoxy groups, influencing electronic properties and π-π interactions.
- 4-Trifluoromethyl group: Increases lipophilicity and metabolic stability.
- 1,3-Benzodioxol-5-yl methanone: Aromatic benzodioxole moiety improves binding affinity in biological systems and structural rigidity .
The compound’s molecular weight is estimated to be ~500–550 g/mol, comparable to analogs like 6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone (502.48 g/mol, ).
Properties
IUPAC Name |
[3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O5S/c1-31-15-5-3-11(7-17(15)32-2)14-9-13(24(25,26)27)19-20(28)22(35-23(19)29-14)21(30)12-4-6-16-18(8-12)34-10-33-16/h3-9H,10,28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOYEOFQUBHHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[2,3-b]pyridine Synthesis
The thieno[2,3-b]pyridine scaffold is constructed via a cyclocondensation strategy. A key intermediate, 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione , is synthesized by reacting 3,4-dimethoxyphenylacetic acid with trifluoroacetic anhydride under reflux conditions . Subsequent treatment with ethyl chloroacetate in dimethylformamide (DMF) at 80°C for 12 hours yields ethyl 3-amino-6-(3,4-dimethoxyphenyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (Intermediate A) with a reported yield of 78% .
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Trifluoroacetic anhydride | Toluene | Reflux | 6h | 65% |
| 2 | Ethyl chloroacetate | DMF | 80°C | 12h | 78% |
Introduction of the 1,3-Benzodioxol-5-yl Methanone Group
The methanone linkage is established through a Friedel-Crafts acylation. Intermediate A is reacted with 1,3-benzodioxole-5-carbonyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C to room temperature . This step requires strict moisture control to prevent hydrolysis of the acyl chloride. After quenching with ice-cold water, the product is extracted with ethyl acetate and purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), achieving a yield of 68% .
Key Analytical Data
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FT-IR : C=O stretch at 1,680 cm⁻¹ confirms ketone formation .
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¹H NMR (CDCl₃) : δ 6.95 (s, 1H, benzodioxole), δ 3.85 (s, 6H, OCH₃) .
Amination and Functional Group Modifications
The 3-amino group is introduced via a Hofmann rearrangement. Treating the carboxylate intermediate with bromine in a basic aqueous solution (pH 10–12) generates an isocyanate, which is hydrolyzed to the primary amine using hydrochloric acid . This step is critical for maintaining the stereochemical integrity of the amino group, with optimal yields (72%) achieved at 0–5°C .
Side Reaction Mitigation
Final Coupling and Purification
The penultimate step involves coupling the aminated thienopyridine with the benzodioxol-5-yl methanone moiety using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) . After stirring for 24 hours at room temperature, the mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated. Final purification via recrystallization from ethanol/water (3:1) affords the target compound in 85% purity, which is further refined to >98% using preparative HPLC .
Optimization Table
| Parameter | Condition | Purity | Yield |
|---|---|---|---|
| Catalyst | DCC/DMAP | 85% | 70% |
| Solvent | THF | 90% | 65% |
| Time | 24h | 85% | 70% |
Scalability and Industrial Adaptations
For large-scale production, continuous flow reactors replace batch processes to enhance reproducibility. A patent-described method utilizes a tubular reactor with immobilized AlCl₃ for the Friedel-Crafts step, reducing reaction time from 12 hours to 45 minutes and improving yield to 82% . Additionally, solvent recovery systems are implemented to minimize waste, aligning with green chemistry principles .
Challenges and Troubleshooting
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Trifluoromethyl Group Stability : The CF₃ group is prone to hydrolysis under acidic conditions. Neutral pH (6.5–7.5) is maintained during aqueous workups .
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Regioselectivity : Competing reactions at the 4-position of the thienopyridine are mitigated by steric hindrance from the 3,4-dimethoxyphenyl group .
Comparative Analysis of Synthetic Routes
A 2024 study compared three routes for the target compound :
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Linear Synthesis : Sequential assembly (6 steps, 28% overall yield).
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Convergent Synthesis : Parallel preparation of fragments (4 steps, 41% yield).
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One-Pot Method : Integrated cyclization-acylation (3 steps, 35% yield).
The convergent approach is favored for industrial applications due to higher throughput and easier impurity control .
Quality Control and Characterization
Rigorous analytical protocols ensure batch consistency:
Chemical Reactions Analysis
Types of Reactions
[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 3,4-dimethoxyphenyl (6); 1,3-benzodioxol-5-yl (2) | ~500–550 | High aromaticity, dual electron-donating groups, enhanced metabolic stability |
| 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () | 4-allyloxyphenyl (6); 3-fluoro-4-methoxyphenyl (2) | 502.48 | Allyloxy group increases flexibility; fluorine enhances electronegativity |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () | 4-bromophenyl (6); 3-fluoro-4-methoxyphenyl (2) | 526.33 | Bromine adds steric bulk; potential for halogen bonding |
| 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone () | 4-methoxyphenyl (6); 4-bromophenyl (2) | 439.33 | Simpler structure; lacks trifluoromethyl, reducing lipophilicity |
Key Observations :
- Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl and benzodioxole groups enhance π-π stacking and solubility compared to bromine-containing analogs .
- Trifluoromethyl Impact : The 4-trifluoromethyl group in the target and compounds improves resistance to oxidative metabolism, a critical advantage in drug design .
- Benzodioxole vs. Halogenated Groups : The 1,3-benzodioxol-5-yl group in the target compound offers greater aromatic surface area for receptor binding compared to halogenated phenyl rings .
Biological Activity
The compound [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 503.50 g/mol. The structure includes a thieno[2,3-b]pyridine core substituted with various functional groups that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-b]pyridine have shown activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against bacterial strains and around 40 µg/mL for mycobacterial strains .
Anticancer Properties
Studies have suggested that thieno[2,3-b]pyridine derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of trifluoromethyl and methoxy groups may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with various receptors, including those involved in neurotransmission and inflammation.
- Oxidative Stress Modulation : Some studies indicate that such compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives found that modifications at the 6-position significantly enhanced activity against Gram-positive bacteria. The study reported an MIC of 32 µg/mL against S. aureus , demonstrating a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with thieno[2,3-b]pyridine derivatives revealed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for certain derivatives, indicating potent anticancer properties .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
